molecular formula C9H9ClO2 B1347272 1-(2-Chloro-5-methoxyphenyl)ethanone CAS No. 77344-69-5

1-(2-Chloro-5-methoxyphenyl)ethanone

Cat. No. B1347272
CAS RN: 77344-69-5
M. Wt: 184.62 g/mol
InChI Key: WORVKDABKDAROB-UHFFFAOYSA-N
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Scientific Research Applications

Organic Synthesis and Chemical Properties

1-(2-Chloro-5-methoxyphenyl)ethanone serves as a precursor in the synthesis of complex organic molecules and heterocycles. For instance, it has been utilized in the creation of diazahexa-diene compounds through reactions with hydrazine hydrate, showcasing its versatility in forming compounds with potential biological activity (Jian-guo Chang, Jie Lu, Rengao Zhao, 2009). Furthermore, its involvement in the synthesis of aromatic hydrazones indicates its utility in preparing compounds with defined crystal structures and potential applications in materials science (Tian Xiao-xue, 2011).

Crystallography and Molecular Structure

The compound's utility extends to crystallography, where its derivatives are analyzed to understand molecular conformations and interactions. For example, the study of its derivatives has revealed insights into molecular dihedral angles, hydrogen bonding, and supramolecular networks, critical for designing materials with specific properties (D. Majumdar, 2016). Such research contributes to the broader field of material science, aiding in the development of new materials with tailored physical and chemical characteristics.

Environmental Chemistry and Biodegradation

In the context of environmental chemistry, studies have focused on the biodegradation and transformation of related methoxychlor compounds, suggesting pathways for the environmental processing and detoxification of chlorinated aromatic compounds (Y. Yim et al., 2008). This research is pivotal for understanding the fate of synthetic organic compounds in the environment and for developing strategies to mitigate their potential impacts.

Catalysis and Green Chemistry

The compound has also found applications in catalysis and green chemistry, demonstrating the principles of sustainable and environmentally friendly chemical synthesis. For example, microwave-assisted synthesis techniques have been employed to facilitate the eco-friendly production of derivative compounds, underscoring the role of 1-(2-Chloro-5-methoxyphenyl)ethanone in promoting efficient and sustainable chemical reactions (P. Soares et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H3351. Precautionary measures include P261, P301+P312, P302+P352, P304+P340, and P305+P351+P3381.


Future Directions

The future directions for the study and application of 1-(2-Chloro-5-methoxyphenyl)ethanone are not readily available in the sources I have access to.


properties

IUPAC Name

1-(2-chloro-5-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORVKDABKDAROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286595
Record name 1-(2-chloro-5-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-5-methoxyphenyl)ethanone

CAS RN

77344-69-5
Record name 1-(2-Chloro-5-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77344-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-5-methoxyphenyl)ethanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC46630
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46630
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chloro-5-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of SELECTFLUOR™ (5.0 g, 14.1 mmol) and sodium chloride (825 mg, 14.1 mmol) in acetonitrile (200 ml), under nitrogen, was added 1-(3-methoxyphenyl)ethanone (1.94 ml, 14.1 mmol) and the reaction mixture was stirred at room temperature for 5 days. To the mixture was added distilled water (200 ml) and the solution was extracted with dichloromethane (2×100 ml). The combined extracts were dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography (silica) with gradient elution, ethyl acetate:cyclohexane [5:95 to 10:90]. The appropriate fractions were combined and concentrated to give the title compound (1.12 g).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
825 mg
Type
reactant
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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